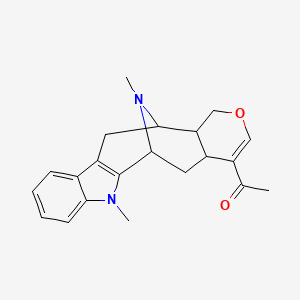
1-Nitrocoronene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-Nitrocoronene consists of a coronene core (a polycyclic aromatic hydrocarbon) with a nitro group attached . The exact structure would require more specific analysis tools such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
1-Nitrocoronene has a molecular formula of C24H11NO2 . It has an average mass of 345.350 Da and a monoisotopic mass of 345.078979 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination .Applications De Recherche Scientifique
DNA Adduct Formation and Mutagenic Potential
1-Nitrocoronene, through its derivative 1-nitropyrene, has been studied for its role in forming DNA adducts and its mutagenic potential. Xanthine oxidase, a mammalian nitroreductase, catalyzes the metabolic activation of 1-nitropyrene, leading to DNA-bound adducts. This process is influenced by pH and the presence of catalase. In Salmonella typhimurium, a correlation was found between DNA binding and induced histidine reversions, suggesting mutagenic effects (Howard et al., 1983).
Antioxidant Function Study
Nitroxides, including derivatives of 1-nitrocoronene, have been utilized to study the antioxidant function of ascorbic acid in human erythrocytes. They serve as models for persistent free radicals, providing insights into cellular redox reactions and the mechanisms of antioxidant defense (Mehlhorn, 1991).
Metabolic Activation and Carcinogenic Potential
The metabolic activation of compounds like 1-nitropyrene, related to 1-nitrocoronene, has been associated with carcinogenic potential. The metabolic pathways involve nitroreduction and ring oxidation, playing a significant role in the etiology of tumorigenesis. These studies provide a deeper understanding of how environmental pollutants can contribute to cancer development (Howard et al., 1985).
Glutathione Depletion in Cancer Cells
Studies have shown that compounds like 1-nitrocoronene can lead to glutathione depletion in cancer cells, such as human colon cancer cells. This depletion is associated with cytotoxicity and may have implications for cancer treatment strategies (Mulcahy et al., 1989).
EPR Oximetry in Viable Systems
Isoindoline nitroxides, related to 1-nitrocoronene, have been developed for electron paramagnetic resonance (EPR) oximetry in viable systems. These studies help in understanding molecular motion, intracellular oxygen, pH, and cellular redox metabolism, which are critical in various biological and medical applications (Shen et al., 2002).
Nitrosamine Formation and Mitigation in CO2 Capture
Research on nitrosamines, which can be derived from nitroaromatic compounds like 1-nitrocoronene, has implications in CO2 capture technology. Understanding their formation and mitigation is crucial for developing environmentally friendly CO2 capture processes (Voice et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-nitrocoronene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H11NO2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKASNJPHHKWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231049 | |
| Record name | 1-Nitrocoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitrocoronene | |
CAS RN |
81316-84-9 | |
| Record name | 1-Nitrocoronene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81316-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitrocoronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081316849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitrocoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)
![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)
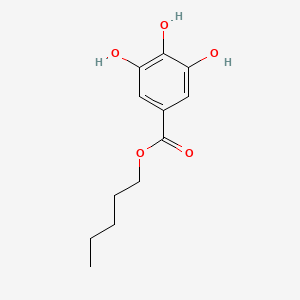
![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)
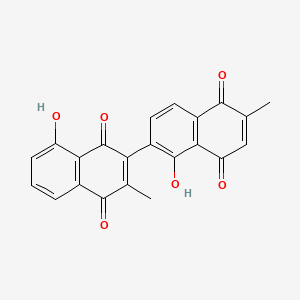
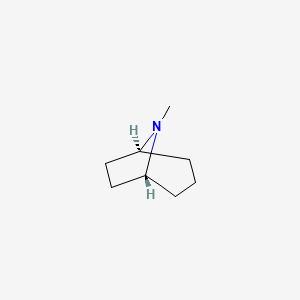
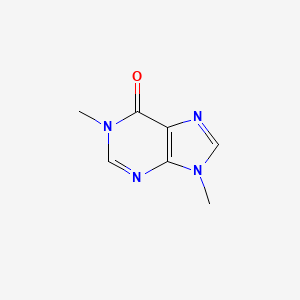
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)

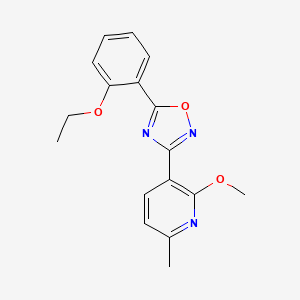
![4-Methoxy-6-[5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204811.png)
![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)
